ALV1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C25H23ClN4O5 |
|---|---|
Molekulargewicht |
494.9 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide |
InChI |
InChI=1S/C25H23ClN4O5/c1-14-5-7-17(12-18(14)26)28-21(31)9-6-15-3-2-4-16(11-15)27-19-13-23(33)30(25(19)35)20-8-10-22(32)29-24(20)34/h2-5,7,11-13,20,27H,6,8-10H2,1H3,(H,28,31)(H,29,32,34) |
InChI-Schlüssel |
YDYSAFPHVGVORZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC(=CC=C2)NC3=CC(=O)N(C3=O)C4CCC(=O)NC4=O)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Understanding the Role of Avian Leukosis Virus (ALV) in T-Cell Regulation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the role of Avian Leukosis Virus (ALV) in the regulation of T-cell function. Based on current scientific literature, it appears there may be a misunderstanding regarding the term "ALV1," as the available research predominantly refers to Avian Leukosis Virus (ALV) and its impact on the host immune system. The designation "this compound" in some studies refers to experimental samples from ALV-infected subjects, not a specific regulatory molecule. This document will, therefore, focus on the broader and well-documented effects of ALV on T-lymphocyte populations, their signaling pathways, and the resulting immunomodulation.
Avian Leukosis Virus, a retrovirus, is known to cause neoplastic diseases and significant immunosuppression in avian species[1]. Understanding the intricate interactions between ALV and the host's T-cells is crucial for the development of effective vaccines and therapeutic strategies. This guide will summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of the associated biological processes.
Data Presentation: The Impact of ALV on T-Cell Populations and Gene Expression
The following tables summarize quantitative findings from studies on ALV-infected chickens, offering a clear comparison of changes in T-cell subsets and the expression of key immune-related genes.
Table 1: Changes in T-Lymphocyte Populations in ALV-J Infected Chickens
| T-Cell Subset | Organ | Observation | Reference |
| CD4+ T-cells | Spleen | Significant decrease in numbers. | [1] |
| CD8+ T-cells | Spleen | Increase in numbers. | [1] |
| CD8+ T-lymphocytes | Peripheral Blood Lymphocytes (PBL) | Obvious increase at 7 and 21 days post-infection. | [2] |
| Regulatory T-cells | Bone Marrow | Increased proportion during ALV-J infection. | [3] |
| CTLA4 T-cells | Bone Marrow | Increased proportion during ALV-J infection. | [3] |
Table 2: Differential Expression of Immune-Related Genes in T-Lymphocytes from ALV-J Infected Bone Marrow
| Gene | T-Cell Cluster Association | Function | Observation | Reference |
| CD28 | Cluster 2, Cluster 16 | T-cell co-stimulatory molecule | Highly expressed | [3] |
| ICOS | Cluster 2, Cluster 16 | T-cell co-stimulatory molecule | Highly expressed | [3] |
| CTLA4 | Cluster 2 | T-cell co-inhibitory molecule | Highly expressed | [3] |
| TGFB1 | Multiple Clusters (2, 7, 10, 14, 16, 17) | Immunosuppressive factor | Highly expressed | [3] |
| IL16 | Multiple Clusters (2, 7, 9, 16, 17) | Immunosuppressive factor | Highly expressed | [3] |
| XCL1 | Cluster 2, Cluster 9 | Cytokine | Expressed | [3] |
| IL18 | Cluster 2, Cluster 9, Cluster 10, Cluster 14 | Cytokine | Expressed | [3] |
| IL15 | Cluster 10, Cluster 14 | Cytokine | Expressed | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key experiments cited in the literature on ALV and T-cell regulation.
1. Single-Cell RNA Sequencing (scRNA-seq) of Bone Marrow Lymphocytes
This protocol was utilized to identify and characterize lymphocyte populations in the bone marrow of ALV-J infected chickens[3][4].
-
Sample Preparation:
-
Isolate lymphocytes from the tibial bone marrow of both non-infected (control) and ALV-J infected chickens.
-
Perform quality control on the isolated cells to ensure viability.
-
-
10x Genomics scRNA-seq:
-
Capture single cells and generate barcoded cDNA libraries using the 10x Genomics platform.
-
Perform sequencing of the generated libraries.
-
-
Data Analysis:
-
Use the Seurat R package for data processing.
-
Filter out low-quality cells (e.g., cells with >8000 or <200 genes, >5000 UMIs, and >25% mitochondrial gene expression).
-
Normalize the data using log normalization and scale the data to correct for library size differences.
-
Perform dimensionality reduction using Principal Component Analysis (PCA). The first 50 principal components are typically used for downstream analysis.
-
Cluster cells with similar expression profiles using Uniform Manifold Approximation and Projection (UMAP).
-
Identify different cell clusters (e.g., T-cell subsets, B-cells) based on the expression of known marker genes.
-
2. Flow Cytometry for T-Lymphocyte Population Analysis
This protocol is used to quantify the percentages of different T-cell subsets in various tissues[2].
-
Sample Preparation:
-
Prepare single-cell suspensions from peripheral blood lymphocytes (PBL) and immune organs (e.g., spleen, thymus).
-
If necessary, lyse red blood cells.
-
-
Staining:
-
Incubate the cells with fluorescently labeled monoclonal antibodies specific for T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data using a flow cytometer.
-
Analyze the data using appropriate software to gate on lymphocyte populations and determine the percentage of CD4+, CD8+, and other T-cell subsets.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the study of ALV's impact on T-cell regulation.
Caption: ALV-J infection-induced T-cell response and immunosuppression.
Caption: Experimental workflow for scRNA-seq of bone marrow lymphocytes.
Conclusion
The study of Avian Leukosis Virus provides critical insights into viral-induced immunosuppression and the complex regulation of T-cell responses. The data clearly indicates that ALV infection leads to significant shifts in T-lymphocyte populations, favoring an immunosuppressive microenvironment characterized by an increase in regulatory T-cells and the expression of inhibitory molecules. The detailed experimental protocols and visualizations provided in this guide offer a foundational resource for researchers and professionals in the field, aiming to further unravel the mechanisms of ALV pathogenesis and to develop novel immunotherapeutic interventions. Future research should continue to focus on the specific molecular interactions between ALV proteins and host T-cell signaling components to identify precise targets for drug development.
References
- 1. Immunity to Avian Leukosis Virus: Where Are We Now and What Should We Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Identification of Host Immune Key Factors Influencing Viral Infection in PBL of ALV-J Infected SPF Chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-cell RNA sequencing of bone marrow reveals the immune response mechanisms of lymphocytes under avian leukosis virus subgroup J infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Molecular Glue Degrader ALV1 and its Effect on IKZF1 and IKZF2 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular glue degrader ALV1, focusing on its mechanism of action and its effects on the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Helios (IKZF2). The information presented is collated from key research findings, offering a detailed resource for those investigating targeted protein degradation and its therapeutic applications, particularly in immunology and oncology.
Core Mechanism of Action: this compound as a Molecular Glue
This compound functions as a "molecular glue," a type of small molecule that induces proximity between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. Specifically, this compound facilitates the interaction between the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN) and the transcription factors IKZF1 and IKZF2. By binding to CRBN, this compound alters its substrate specificity, enabling the recruitment of IKZF1 and IKZF2 for degradation.[1]
The degradation of IKZF1 and IKZF2 is of significant therapeutic interest. These transcription factors are crucial for the development and function of immune cells.[1] For instance, Helios (IKZF2) is critical for maintaining the stable suppressive phenotype of regulatory T cells (Tregs), which can inhibit anti-tumor immune responses.[1] Therefore, the targeted degradation of IKZF2 is a promising strategy to destabilize Tregs and enhance anti-tumor immunity.[1][2]
Quantitative Data Summary
The efficacy of this compound in inducing the degradation of IKZF1 and IKZF2 has been quantified in various studies. The half-maximal degradation concentration (DC50) is a key metric used to assess the potency of a degrader.
| Compound | Target Protein | DC50 | Cell Line/System | Reference |
| This compound | IKZF1 (Ikaros) | 2.5 nM | Jurkat cells | [3] |
| This compound | IKZF2 (Helios) | 10.3 nM | Jurkat cells | [3] |
Signaling Pathway and Experimental Workflows
To visually represent the processes involved in this compound-mediated protein degradation and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound-Induced Degradation
Caption: this compound-mediated degradation of IKZF1 and IKZF2 via the CRL4-CRBN pathway.
Experimental Workflow: Proteomic Analysis
Caption: Workflow for multiplexed mass spectrometry-based proteomic analysis.
Experimental Workflow: Treg Suppression Assay
References
The Discovery and Development of ALV1: A Technical Whitepaper on a Novel Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the discovery and development of ALV1, a novel small molecule molecular glue degrader. This compound selectively targets the transcription factors Ikaros (IKZF1) and Helios (IKZF2) for proteasomal degradation by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This targeted protein degradation offers a promising therapeutic strategy, particularly in the context of immuno-oncology, by destabilizing regulatory T cells (Tregs). This guide details the mechanism of action, key quantitative data, experimental protocols, and the underlying signaling pathways and experimental workflows associated with this compound's development.
Introduction
The targeted degradation of proteins represents a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to the complete removal of pathogenic proteins. Molecular glue degraders are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The discovery of this compound stems from a structure-guided drug development program aimed at identifying molecules that can selectively degrade previously "undruggable" transcription factors critical for disease pathology.
This compound has been identified as a potent degrader of Ikaros and Helios, two members of the Ikaros family of zinc-finger transcription factors.[1] These transcription factors are crucial for the function and stability of various immune cells, including regulatory T cells (Tregs). By inducing the degradation of Helios, this compound can destabilize the suppressive phenotype of Tregs, thereby enhancing anti-tumor immune responses.[1]
Mechanism of Action
This compound functions as a molecular glue that recruits Ikaros and Helios to the CRL4CRBN E3 ubiquitin ligase complex. The key steps in its mechanism of action are as follows:
-
Binding to CRBN: this compound first binds to Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex.
-
Ternary Complex Formation: The binding of this compound to CRBN creates a novel protein surface that is recognized by the zinc-finger domains of Ikaros and Helios, leading to the formation of a stable ternary complex (CRBN-ALV1-Target).
-
Ubiquitination: Within this ternary complex, the E3 ligase machinery polyubiquitinates the recruited Ikaros or Helios protein.
-
Proteasomal Degradation: The polyubiquitinated transcription factors are then recognized and degraded by the 26S proteasome.
This targeted degradation leads to the functional inactivation of Ikaros and Helios, impacting downstream cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from in vitro studies.
| Compound | Target | DC50 (nM)[1] | Dmax (%)[1] | IC50 for CRBN binding (µM)[1] |
| This compound | Ikaros (IKZF1) | 2.5 | >90 | 0.55 |
| Helios (IKZF2) | 10.3 | >90 | ||
| ALV2 | Helios (IKZF2) | Potent | >90 | Not specified |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
IC50: The concentration of the compound that inhibits 50% of the binding to CRBN.
Experimental Protocols
Protein Degradation Assay (Western Blot)
This protocol describes the method used to assess the degradation of Ikaros and Helios in a cellular context.
Materials:
-
Jurkat cells
-
This compound compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., carfilzomib)
-
RIPA lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against Ikaros, Helios, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed Jurkat cells in 6-well plates.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time period (e.g., 4, 8, 16 hours).
-
For control experiments, pre-treat cells with a proteasome inhibitor for 1 hour before adding this compound.
-
Harvest cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imager.
-
Quantify band intensities to determine the extent of protein degradation relative to the loading control and vehicle-treated samples.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is designed to demonstrate the this compound-dependent interaction between CRBN and Helios.
Materials:
-
HEK293T cells
-
Plasmids encoding tagged versions of CRBN (e.g., FLAG-CRBN) and Helios (e.g., HA-Helios)
-
Transfection reagent
-
This compound compound
-
DMSO
-
Lysis buffer (e.g., Triton X-100 based)
-
Anti-FLAG antibody-conjugated beads
-
Elution buffer
-
Primary antibodies against FLAG and HA tags
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding FLAG-CRBN and HA-Helios.
-
After 24-48 hours, treat the cells with this compound or DMSO for a specified time (e.g., 4 hours).
-
Lyse the cells and pre-clear the lysates.
-
Incubate the lysates with anti-FLAG antibody-conjugated beads to immunoprecipitate FLAG-CRBN.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using anti-FLAG and anti-HA antibodies to detect the presence of co-immunoprecipitated HA-Helios.
T-cell Proliferation and Suppression Assay
This assay evaluates the functional consequence of Helios degradation on the suppressive capacity of regulatory T cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD4+ T cell isolation kit
-
CD25+ T cell selection kit
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Anti-CD3/CD28 antibodies or beads for T cell activation
-
This compound compound
-
DMSO
-
IL-2
-
Flow cytometer
Procedure:
-
Isolate CD4+ T cells from human PBMCs.
-
Separate CD4+ T cells into CD25+ (Tregs) and CD25- (conventional T cells, Tconv) populations.
-
Label the Tconv cells with a cell proliferation dye.
-
Co-culture the labeled Tconv cells with Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).
-
Treat the co-cultures with this compound or DMSO.
-
Stimulate the cells with anti-CD3/CD28 antibodies or beads.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze the proliferation of the Tconv population by flow cytometry, measuring the dilution of the proliferation dye.
-
Reduced suppression by this compound-treated Tregs will result in increased proliferation of Tconv cells.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a molecular glue degrader.
Experimental Workflow for Assessing Treg Suppression
Caption: Workflow for the in vitro regulatory T cell suppression assay.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its ability to selectively induce the degradation of Ikaros and Helios provides a powerful tool for studying the biology of these transcription factors and offers a promising therapeutic avenue for diseases where Treg modulation is beneficial, such as cancer. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar molecular glue degraders. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel compound.
References
In-Depth Technical Guide: ALV1's Binding Affinity to Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALV1 is a novel molecular glue degrader that has demonstrated significant potential in the field of targeted protein degradation. By binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), this compound facilitates the recruitment of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Helios (IKZF2), leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism of action holds therapeutic promise for various hematological malignancies and autoimmune diseases where these transcription factors play a critical role. This technical guide provides a comprehensive overview of the binding affinity of this compound to CRBN, detailing the quantitative data, experimental methodologies, and the associated signaling pathway.
Quantitative Binding Affinity of this compound to Cereblon
The binding affinity of this compound to CRBN has been quantified, providing a crucial metric for its potency as a molecular glue. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit 50% of the binding of a competing ligand to CRBN, has been determined.
| Compound | Target | Assay Type | IC50 (μM) |
| This compound | CRBN | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 0.55[1] |
This sub-micromolar IC50 value indicates a potent interaction between this compound and CRBN, forming the basis for its efficacy in inducing the degradation of target proteins.
Experimental Protocol: Determination of this compound-CRBN Binding Affinity
The binding affinity of this compound to CRBN was determined using a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This robust, high-throughput method measures the proximity of two molecules based on the energy transfer between a donor and an acceptor fluorophore.
Principle of the TR-FRET Assay
In this competitive binding assay, a known CRBN ligand is labeled with a fluorescent probe (tracer) that serves as the acceptor, while the CRBN protein (often in complex with DDB1 and tagged) is associated with a donor fluorophore (e.g., terbium-streptavidin). When the tracer binds to CRBN, the donor and acceptor are in close proximity, resulting in a high FRET signal. Unlabeled this compound competes with the tracer for binding to CRBN. As the concentration of this compound increases, it displaces the tracer, leading to a decrease in the FRET signal. The IC50 value is then calculated from the dose-response curve.
Materials and Reagents
-
Purified recombinant DDB1ΔB–CRBN (biotinylated)
-
BODIPY-lenalidomide tracer
-
Terbium-streptavidin
-
This compound compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well low-volume microplates
-
TR-FRET-compatible microplate reader
Experimental Procedure
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should be sufficient to generate a complete dose-response curve (e.g., from 100 μM down to 1 pM).
-
Prepare a working solution of DDB1ΔB–CRBN, BODIPY-lenalidomide tracer, and terbium-streptavidin in the assay buffer at the desired final concentrations. Optimal concentrations are typically determined through initial titration experiments.
-
-
Assay Protocol:
-
Add a defined volume (e.g., 5 µL) of the serially diluted this compound or vehicle control (DMSO) to the wells of a 384-well microplate.
-
Add a pre-mixed solution of DDB1ΔB–CRBN and BODIPY-lenalidomide tracer to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Add the terbium-streptavidin solution to each well.
-
Incubate the plate at room temperature for another specified period (e.g., 30-60 minutes) in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the signal ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
This compound functions as a molecular glue, a type of small molecule that induces or stabilizes the interaction between two proteins that would not otherwise interact with high affinity. In this case, this compound facilitates the formation of a ternary complex between CRBN and the neosubstrates Ikaros and Helios.
Caption: this compound-mediated protein degradation pathway.
The binding of this compound to a hydrophobic pocket in CRBN creates a novel protein surface that is recognized by a degron motif present in Ikaros and Helios. This induced proximity allows the CRL4-CRBN E3 ubiquitin ligase complex to catalyze the transfer of ubiquitin molecules to lysine residues on the surface of Ikaros and Helios. The resulting polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome, leading to the selective clearance of these transcription factors from the cell. The degradation of Ikaros and Helios, which act as transcriptional repressors, can lead to downstream effects such as the increased secretion of Interleukin-2 (IL-2).[2]
Experimental Workflow: Proteomics-Based Selectivity Profiling
To assess the selectivity of this compound and identify its full range of degradation targets, multiplexed mass spectrometry-based proteomic analysis can be employed. This workflow provides a global view of protein abundance changes in cells following treatment with the degrader.
Caption: Workflow for proteomics-based selectivity profiling.
This workflow allows for the precise quantification of thousands of proteins, enabling the identification of proteins that are selectively degraded upon this compound treatment. Such studies have confirmed the high selectivity of this compound for Ikaros and Helios.[2]
Conclusion
This compound is a potent molecular glue that effectively binds to CRBN, leading to the targeted degradation of the transcription factors Ikaros and Helios. The sub-micromolar binding affinity, determined through robust biophysical assays, underscores its potential as a therapeutic agent. The well-defined mechanism of action, involving the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex, provides a clear rationale for its biological activity. Further investigation into the structural basis of the this compound-CRBN-neosubstrate ternary complex will continue to inform the development of next-generation molecular glue degraders with enhanced potency and selectivity.
References
A Technical Guide to Assessing the Impact of a Novel Compound (ALV1) on Interleukin-2 Secretion in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a critical cytokine that plays a pivotal role in the activation and proliferation of T lymphocytes, making it a key target in immunotherapy and the study of autoimmune diseases. The Jurkat cell line, a human T lymphocyte model, is extensively used to study T cell signaling and IL-2 production. This guide provides a comprehensive framework for evaluating the impact of a novel compound, herein referred to as ALV1, on IL-2 secretion in Jurkat cells. Due to the absence of publicly available data on a specific molecule designated "this compound" in the context of IL-2 modulation, this document serves as a methodological template for researchers investigating novel therapeutic candidates.
Quantitative Data on IL-2 Modulation in Jurkat Cells
Effective evaluation of a novel compound requires benchmarking against known modulators of IL-2 secretion. The following table summarizes the effects of various compounds on IL-2 production in Jurkat cells, providing a comparative basis for the assessment of this compound.
| Compound | Concentration | Stimulant(s) | Effect on IL-2 Secretion | Reference |
| Triptolide | Various | PMA, Ionomycin, PHA | Inhibition | [Agilent, 2022] |
| Arecoline | Dose-dependent | PHA | Decreased | [PubMed, 2013] |
| Prostaglandin E2 | Dose-dependent | PHA, TPA | Decreased | [PubMed, 1987] |
| Cyclosporin A | Not Specified | Concanavalin A | Suppression | [PubMed, 2009] |
| FK506 | Not Specified | Concanavalin A | Suppression | [PubMed, 2009] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate assessment of this compound's effect on IL-2 secretion.
Jurkat Cell Culture and Stimulation
-
Cell Line: Jurkat E6-1 cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at a density of 1x10^5 to 1x10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Stimulation: To induce IL-2 secretion, Jurkat cells can be stimulated with one of the following combinations:
-
Phytohemagglutinin (PHA) at a final concentration of 1-10 µg/mL.
-
Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and Ionomycin at 1 µg/mL.
-
Anti-CD3 and anti-CD28 antibodies (1-10 µg/mL).
-
Treatment with this compound
-
Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent at the same final concentration) must be included in all experiments.
-
Incubation: Pre-incubate Jurkat cells with varying concentrations of this compound for a predetermined period (e.g., 1-2 hours) before adding the stimulants. This allows for the assessment of this compound's potential inhibitory or preparatory effects.
Quantification of IL-2 Secretion by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants.
-
Principle: A capture antibody specific for human IL-2 is coated onto the wells of a microplate. The cell culture supernatant containing the secreted IL-2 is added, and the IL-2 binds to the capture antibody. A biotinylated detection antibody, also specific for IL-2, is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of IL-2 present.
-
Procedure:
-
Coat a 96-well plate with a capture antibody against human IL-2 and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (collected after the desired stimulation and treatment period, typically 24-48 hours) and a standard dilution series of recombinant human IL-2 to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody against human IL-2. Incubate for 1 hour at room temperature.
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in IL-2 production and the general experimental workflow for assessing the impact of this compound.
Caption: IL-2 signaling pathway in Jurkat cells with potential points of intervention for this compound.
Caption: Experimental workflow for assessing this compound's impact on IL-2 secretion.
This technical guide provides a robust framework for the systematic evaluation of a novel compound, this compound, on IL-2 secretion in Jurkat cells. By following the detailed protocols for cell culture, stimulation, and IL-2 quantification
Selectivity Profile of ALV1: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the selectivity profile of ALV1, a potent molecular glue degrader. This compound induces the degradation of the Ikaros family of zinc finger transcription factors, Ikaros (IKZF1) and Helios (IKZF2), by redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN). This document is intended for researchers, scientists, and drug development professionals interested in the detailed characterization of this compound.
Data Presentation
The selectivity of this compound was characterized through unbiased, quantitative mass spectrometry-based proteomics in Jurkat cells. The following tables summarize the degradation data for key proteins upon treatment with this compound.
Table 1: Degradation of Ikaros Family Proteins by this compound
| Protein | Gene | Function | Degradation by this compound |
| Ikaros | IKZF1 | Lymphoid development | Potent |
| Helios | IKZF2 | Regulatory T cell function | Potent |
| Aiolos | IKZF3 | B-cell development | Potent |
| Eos | IKZF4 | Regulatory T cell function | Potent |
Table 2: Other Significantly Degraded Proteins by this compound
| Protein | Gene | Putative Function |
| Zinc finger protein 692 | ZNF692 | Transcription factor |
| Zinc finger protein 653 | ZNF653 | Transcription factor |
Note: The quantitative values for protein degradation (e.g., DC50, Dmax) are typically found in the supplementary materials of the primary research publication and are summarized here qualitatively.
Signaling Pathway and Mechanism of Action
This compound functions as a molecular glue to induce the degradation of its target proteins. The proposed mechanism of action is depicted in the following signaling pathway diagram.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity profile of this compound. These protocols are based on standard techniques employed in the field of targeted protein degradation.
Global Proteomics for Selectivity Profiling
This protocol outlines the workflow for identifying and quantifying protein degradation events in response to this compound treatment.
Experimental Workflow Diagram:
An In-depth Technical Guide to ALV1: A Molecular Tool for the Destabilization of Regulatory T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs) are a specialized subset of CD4+ T cells that are indispensable for maintaining immune homeostasis and self-tolerance. Their primary function is to suppress aberrant immune responses, thereby preventing autoimmune diseases. The stability and suppressive capacity of Tregs are critically dependent on a network of transcription factors, with Forkhead box P3 (FOXP3) being the master regulator. However, the stability of the Treg lineage, particularly in inflammatory environments like tumors, is an area of intense research. Loss of Treg stability can lead to their conversion into pro-inflammatory effector T cells, a phenomenon with significant therapeutic implications.
A key transcription factor implicated in maintaining Treg stability and function is Helios, a member of the Ikaros family of zinc-finger proteins.[1] Helios is thought to be crucial for preserving the anergic and suppressive phenotype of Tregs, especially within the tumor microenvironment.[2] Understanding the mechanisms that regulate Helios and, consequently, Treg stability, is paramount for developing novel immunotherapies.
This technical guide focuses on ALV1, a synthetic, cell-permeable small molecule that has emerged as a powerful tool for investigating the role of Helios in Treg biology. This compound is not a naturally occurring biological molecule but a "molecular glue" degrader designed to induce the targeted degradation of Helios.[3] By acutely depleting Helios, this compound allows for the precise study of the consequences of Helios loss on Treg stability and function.
The Mechanism of Action of this compound: A Molecular Glue Degrader
This compound functions by co-opting the body's own protein disposal machinery, specifically the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] E3 ubiquitin ligases are responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the proteasome. Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a target protein that would not normally interact.[4]
This compound acts as a molecular bridge, binding simultaneously to CRBN and to the zinc finger domain of Helios.[3][5] This this compound-induced proximity brings Helios into the CRL4-CRBN complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[3] This targeted degradation is rapid and efficient, allowing for the acute depletion of Helios in a controlled manner.
This compound-mediated degradation of Helios.
Quantitative Data on this compound Activity
This compound has been characterized as a potent degrader of Ikaros family proteins, particularly Ikaros (IKZF1) and Helios (IKZF2).[6][7] Its activity can be quantified by its half-maximal degradation concentration (DC50) and its binding affinity to CRBN (IC50).
| Parameter | Target | Value | Cell Line | Reference |
| DC50 | Ikaros (IKZF1) | 2.5 nM | Jurkat | [6][7] |
| DC50 | Helios (IKZF2) | 10.3 nM | Jurkat | [6][7] |
| IC50 | CRBN Binding | 0.55 µM | In vitro | [6][7] |
Table 1: In vitro and cellular activity of this compound.
Proteomic studies have confirmed the selectivity of this compound. In Jurkat cells, this compound treatment for 4 hours led to potent degradation of Ikaros family members without significant off-target effects among ~7,900 quantified proteins.[3] In human Tregs, this compound also potently reduces the abundance of IKZF1-4 (Ikaros, Helios, Aiolos, and Eos).[3]
| Treatment | Cell Type | Effect | Reference |
| This compound (1 µM, 4h) | Jurkat | Potent degradation of Helios | [3] |
| This compound (1 µM, 18h) | Jurkat | Increased IL-2 secretion upon activation | [6][7] |
| This compound (1 µM, 24h) | Human Tregs | Effective degradation of Ikaros and Helios | [6][7] |
Table 2: Cellular effects of this compound treatment.
Experimental Protocols
Helios Degradation Assay in Human Tregs
Objective: To determine the efficacy of this compound in degrading Helios in primary human regulatory T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Treg isolation kit (e.g., CD4+CD25+ Regulatory T Cell Isolation Kit)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (e.g., 100 U/mL)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Primary antibodies: anti-Helios, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Isolate Tregs from human PBMCs according to the manufacturer's protocol.
-
Culture isolated Tregs in complete RPMI medium supplemented with IL-2.
-
Plate Tregs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 4-24 hours.[6][7]
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in lysis buffer and determine protein concentration using the BCA assay.
-
Perform Western blot analysis: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against Helios and β-actin. d. Incubate with HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescence substrate and image the results.
-
Quantify band intensities to determine the extent of Helios degradation relative to the loading control.
Treg Suppression Assay
Objective: To assess the functional consequences of Helios degradation on the suppressive capacity of Tregs.
Materials:
-
Human Tregs (treated with this compound or DMSO as described above)
-
CD4+CD25- conventional T cells (Tconv) as responder cells
-
Anti-CD3/CD28 T cell activation beads
-
Cell proliferation dye (e.g., CFSE)
-
Complete RPMI medium
Procedure:
-
Isolate Tregs and Tconvs from PBMCs.
-
Label Tconvs with CFSE according to the manufacturer's protocol.
-
Culture Tregs and treat with this compound (e.g., 1 µM) or DMSO for 24 hours. After treatment, wash the Tregs to remove the compound.
-
Co-culture the pre-treated Tregs with CFSE-labeled Tconvs at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).
-
Add anti-CD3/CD28 activation beads to stimulate Tconv proliferation.
-
Culture the cells for 3-4 days.
-
Harvest the cells and analyze Tconv proliferation by flow cytometry, gating on the CFSE-labeled cells.
-
Assess Treg suppressive function by the reduction in CFSE dilution (proliferation) in the presence of Tregs compared to Tconvs alone.
Workflow and Signaling Diagrams
Experimental workflow for assessing Treg stability.
Conclusion
This compound is a valuable chemical probe for studying the role of the transcription factor Helios in regulatory T cell biology. As a potent and selective molecular glue degrader, it allows for the acute and targeted depletion of Helios, thereby enabling a detailed investigation of the downstream consequences on Treg stability, phenotype, and suppressive function. The experimental protocols and data presented in this guide provide a framework for researchers to utilize this compound to further unravel the complexities of Treg-mediated immune regulation and to explore Helios as a potential therapeutic target in immuno-oncology and autoimmune diseases.
References
- 1. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interfering with Helios-induced regulatory T cell stability as a strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Modulating Immune Responses in Cancer Models with ALV1 (ALK1/ACVRL1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activin receptor-like kinase 1 (ALK1), also known as ACVRL1, is a type I receptor of the transforming growth factor-β (TGF-β) superfamily. While historically studied for its role in angiogenesis, recent evidence highlights its critical involvement in modulating the tumor microenvironment (TME) and immune responses.[1] Notably, ALK1 is expressed on tumor-associated macrophages (TAMs), where it contributes to an immunosuppressive phenotype, thereby promoting tumor progression and resistance to immunotherapy.[1] These application notes provide a comprehensive overview of the role of ALK1 in cancer immunology and detailed protocols for investigating its modulation in preclinical cancer models.
Data Presentation: Efficacy of ALK1 Inhibition
The following tables summarize the quantitative data from preclinical studies evaluating the anti-tumor efficacy of ALK1 inhibition, both as a monotherapy and in combination with other cancer therapies.
Table 1: Monotherapy with Dalantercept (ALK1 inhibitor) in a Renal Cell Carcinoma (RCC) Xenograft Model (A498 cells)
| Treatment Group | Dose | Mean Tumor Volume (mm³) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle | - | Not specified | - |
| Dalantercept | 3 mg/kg | Modest effect | Not significant |
| Dalantercept | 10 mg/kg | Statistically significant growth delay | p < 0.05 |
| Dalantercept | 30 mg/kg | Statistically significant growth delay | p < 0.05 |
Source: Adapted from a study on the inhibition of ALK1 signaling in renal cell carcinoma.[2][3]
Table 2: Combination Therapy with Dalantercept and Sunitinib (VEGFR TKI) in an RCC Xenograft Model (786-O cells)
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (~Day 48) | Statistical Significance (vs. Sunitinib alone) |
| Sunitinib | 1039.1 ± 63.0 | - |
| Sunitinib + Dalantercept | 596.9 ± 40.5 | p = 0.0001 |
Source: Adapted from a study on the combined inhibition of ALK1 and VEGFR signaling.[2]
Table 3: Effect of ALK1-Fc (RAP-041) on Primary Tumor Growth and Metastasis in a Spontaneous Breast Cancer Model (MMTV-PyMT)
| Treatment Group | Mean Tumor Burden (relative units) | Number of Lung Metastatic Foci |
| Control IgG | ~1.0 | Higher |
| RAP-041 (ALK1-Fc) | ~0.5 | Lower |
Source: Adapted from a study on the role of endothelial ALK1 in breast cancer metastasis.[4]
Signaling Pathways
ALK1 Signaling in Endothelial Cells and Macrophages
ALK1 signaling is primarily activated by bone morphogenetic proteins 9 and 10 (BMP9 and BMP10).[5] In endothelial cells, this pathway is crucial for angiogenesis. In tumor-associated macrophages, ALK1 signaling contributes to an immunosuppressive phenotype. The diagram below illustrates the canonical ALK1 signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of ALK1 signaling with dalantercept combined with VEGFR TKI leads to tumor stasis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ALK1 signaling in development and disease: new paradigms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting Ikaros and Helios Degradation by ALV1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ikaros (IKZF1) and Helios (IKZF2) are zinc finger transcription factors that are critical regulators of lymphoid development and differentiation.[1] Dysregulation of their expression or function has been implicated in various hematological malignancies.[1] ALV1 is a novel molecular glue degrader that induces the degradation of both Ikaros and Helios.[2] This occurs through the recruitment of these transcription factors to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of Ikaros and Helios in response to this compound treatment in cell lines such as Jurkat or in primary cells like regulatory T cells (Tregs).
Signaling Pathway
This compound acts as a molecular glue, facilitating the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target proteins, Ikaros and Helios. This induced proximity leads to the ubiquitination of Ikaros and Helios, marking them for degradation by the 26S proteasome.
Caption: this compound-mediated degradation pathway of Ikaros and Helios.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to analyze the degradation of Ikaros and Helios.
Materials
-
Cell line (e.g., Jurkat T cells, MM1.S) or isolated primary cells (e.g., human Tregs)
-
Complete cell culture medium
-
This compound (MedChemExpress, HY-136369)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Anti-Ikaros antibody
-
Anti-Helios antibody
-
Anti-GAPDH or Anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 18, or 24 hours).[2] For Jurkat cells, a 4-hour treatment is often sufficient to observe degradation.[2] For human Tregs, a 24-hour treatment has been shown to be effective.[2]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add an equal volume of Laemmli sample buffer to the lysates.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the band intensity of Ikaros and Helios to the loading control (GAPDH or β-actin).
-
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Data Presentation
The quantitative data from the densitometric analysis can be summarized in the following tables.
Table 1: Antibody Dilutions
| Primary Antibody | Host Species | Supplier (Cat#) | Dilution |
| Anti-Ikaros | Rabbit | Thermo Fisher (PA5-23728) | 1:1000 |
| Anti-Helios | Mouse | Santa Cruz (sc-376027) | 1:1000 |
| Anti-GAPDH | Mouse | Cell Signaling (14C10) | 1:1000 |
| Anti-β-actin | Mouse | Cell Signaling (8H10D10) | 1:1000 |
| Secondary Antibody | Host Species | Supplier (Cat#) | Dilution |
| Anti-Rabbit IgG, HRP-linked | Goat | Cell Signaling (#7074) | 1:2000 |
| Anti-Mouse IgG, HRP-linked | Horse | Cell Signaling (#7076) | 1:2000 |
Table 2: Quantitative Analysis of Ikaros and Helios Degradation
| Treatment | Concentration (µM) | Duration (h) | Normalized Ikaros Level (Fold Change vs. Vehicle) | Normalized Helios Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 4 | 1.00 | 1.00 |
| This compound | 0.1 | 4 | Value | Value |
| This compound | 1.0 | 4 | Value | Value |
| This compound | 10.0 | 4 | Value | Value |
| Vehicle (DMSO) | - | 24 | 1.00 | 1.00 |
| This compound | 1.0 | 24 | Value | Value |
Note: The "Value" fields should be populated with the mean results from densitometric analysis of at least three independent experiments.
Expected Results
A concentration-dependent decrease in the band intensity for both Ikaros and Helios is expected in this compound-treated samples compared to the vehicle-treated control. The levels of the loading control protein (GAPDH or β-actin) should remain consistent across all lanes. This compound has been shown to potently induce the degradation of both Ikaros and Helios in Jurkat cells and human Tregs.[3] In Jurkat cells, this compound induces degradation of Ikaros and Helios without affecting the stability of GSPT1.[3] The degradation can be prevented by co-administration of a proteasome inhibitor, such as carfilzomib, confirming the involvement of the proteasome pathway.[3]
References
- 1. Ikaros, Aiolos and Helios: transcription regulators and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute pharmacological degradation of Helios destabilizes regulatory T cells | Semantic Scholar [semanticscholar.org]
- 6. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of T-Cells Treated with ALV1: Application Notes and Protocols
Note on ALV1: The term "this compound" is not a standardized identifier for a specific drug or compound in publicly available scientific literature. This document has been constructed based on the hypothesis that "this compound" may refer to Avian Leukosis Virus (ALV), an agent known to interact with and modulate immune cells, including T-lymphocytes. The protocols and data presented herein are therefore tailored to the analysis of T-cells in response to viral exposure, which may serve as a model for other immunomodulatory agents.
Introduction
T-lymphocytes are critical mediators of the adaptive immune response, and understanding how external agents affect their function is paramount in immunology and drug development. Flow cytometry is a powerful technique that allows for the multi-parametric analysis of individual cells within a heterogeneous population. This application note provides detailed protocols for the analysis of T-cell activation, proliferation, apoptosis, and intracellular signaling pathways following treatment with an immunomodulatory agent, exemplified here as this compound (presumed to be Avian Leukosis Virus). The provided methodologies are designed for researchers, scientists, and drug development professionals seeking to characterize the effects of novel compounds on T-cell biology.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of T-cells treated with this compound.
Table 1: T-Cell Activation Markers
| Treatment | % CD4+CD69+ | % CD4+CD25+ | % CD8+CD69+ | % CD8+CD25+ |
| Untreated Control | 2.5 ± 0.5 | 5.1 ± 0.8 | 3.0 ± 0.6 | 6.2 ± 1.1 |
| This compound (Low Dose) | 15.8 ± 2.1 | 22.4 ± 3.5 | 18.2 ± 2.5 | 25.7 ± 4.0 |
| This compound (High Dose) | 35.2 ± 4.8 | 45.1 ± 5.9 | 40.5 ± 5.2 | 50.3 ± 6.1 |
| Positive Control (αCD3/αCD28) | 85.6 ± 7.2 | 90.3 ± 6.8 | 88.1 ± 7.5 | 92.5 ± 6.5 |
Table 2: T-Cell Proliferation
| Treatment | Proliferation Index | % Divided Cells |
| Untreated Control | 1.1 ± 0.2 | 5.3 ± 1.2 |
| This compound (Low Dose) | 2.5 ± 0.4 | 45.8 ± 5.5 |
| This compound (High Dose) | 4.2 ± 0.6 | 80.1 ± 7.9 |
| Positive Control (αCD3/αCD28 + IL-2) | 5.8 ± 0.7 | 95.2 ± 4.3 |
Table 3: T-Cell Apoptosis
| Treatment | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Untreated Control | 3.1 ± 0.7 | 1.5 ± 0.4 |
| This compound (Low Dose) | 8.9 ± 1.5 | 3.2 ± 0.8 |
| This compound (High Dose) | 25.4 ± 3.9 | 10.8 ± 2.1 |
| Positive Control (Staurosporine) | 60.7 ± 8.2 | 25.3 ± 4.7 |
Table 4: Intracellular Signaling (Phospho-ERK)
| Treatment | MFI of p-ERK in CD4+ T-cells | MFI of p-ERK in CD8+ T-cells |
| Untreated Control | 150 ± 25 | 165 ± 30 |
| This compound (15 min) | 850 ± 95 | 920 ± 110 |
| This compound (60 min) | 450 ± 60 | 510 ± 75 |
| Positive Control (PMA/Ionomycin) | 1200 ± 150 | 1350 ± 180 |
Experimental Protocols
Protocol 1: T-Cell Isolation and Culture
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and the subsequent purification of T-cells.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Recombinant human IL-2
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash PBMCs twice with PBS.
-
For T-cell enrichment, resuspend PBMCs at 5 x 10^7 cells/mL in PBS with 2% FBS.
-
Add the RosetteSep™ cocktail at 50 µL/mL of cells and incubate for 20 minutes at room temperature.
-
Dilute the cell suspension 1:1 with PBS and layer over Ficoll-Paque.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
Collect the enriched T-cells from the interface.
-
Wash the T-cells twice and resuspend in complete RPMI-1640 medium.
-
For proliferation studies, IL-2 can be added to the culture medium at a final concentration of 20 U/mL.[1]
Protocol 2: this compound Treatment of T-Cells
This protocol outlines the treatment of isolated T-cells with this compound.
Materials:
-
Isolated human T-cells
-
This compound stock solution (concentration to be determined empirically)
-
Complete RPMI-1640 medium
-
Cell culture plates (96-well or 24-well)
Procedure:
-
Plate the isolated T-cells at a density of 1 x 10^6 cells/mL in a cell culture plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the desired concentrations of this compound to the T-cell cultures.
-
Include an untreated control (vehicle only) and appropriate positive controls. For T-cell activation, a combination of plate-bound anti-CD3 (1-3 µg/mL) and soluble anti-CD28 (3-5 µg/mL) antibodies can be used.[1]
-
Incubate the cells in a humidified incubator at 37°C and 5% CO2 for the desired time points (e.g., 15-60 minutes for signaling, 24-48 hours for activation, 72-96 hours for proliferation and apoptosis).
Protocol 3: Flow Cytometry Staining for Surface Markers
This protocol is for staining T-cells with fluorescently-conjugated antibodies against surface markers of activation.
Materials:
-
This compound-treated and control T-cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)
-
Fc block (optional)
Procedure:
-
Harvest cells and transfer to a 96-well V-bottom plate or FACS tubes.
-
Wash cells with FACS buffer.
-
(Optional) Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
Protocol 4: T-Cell Proliferation Assay using CFSE
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation.
Materials:
-
Isolated T-cells
-
CFSE dye
-
Complete RPMI-1640 medium with and without serum
-
This compound and control stimuli
Procedure:
-
Wash isolated T-cells with serum-free RPMI-1640.
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed serum-free RPMI-1640.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 (with serum).
-
Wash the cells three times with complete RPMI-1640.
-
Plate the CFSE-labeled T-cells and treat with this compound as described in Protocol 2.
-
Incubate for 72-96 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8) as described in Protocol 3.
-
Analyze by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.[2][3]
Protocol 5: T-Cell Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
This compound-treated and control T-cells
-
Annexin V binding buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Harvest the cells, including any floating cells from the supernatant.[4][5]
-
Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Add additional Annexin V binding buffer to each tube.
-
Analyze by flow cytometry within one hour.[6] Healthy cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic/necrotic cells will be Annexin V+ and PI+.[4]
Protocol 6: Intracellular Staining for Phosphorylated Proteins (p-ERK)
This protocol is for the detection of intracellular signaling molecules.
Materials:
-
This compound-treated and control T-cells
-
Cytofix/Cytoperm™ Fixation/Permeabilization Solution
-
Perm/Wash™ Buffer
-
Fluorochrome-conjugated anti-p-ERK antibody and isotype control
Procedure:
-
Treat T-cells with this compound for short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately fix the cells by adding Cytofix/Cytoperm™ solution and incubate for 20 minutes at 4°C.
-
Wash the cells twice with Perm/Wash™ buffer.
-
Add the anti-p-ERK antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Perm/Wash™ buffer.
-
Resuspend the cells in FACS buffer for analysis.
Visualizations
Caption: Experimental workflow from T-cell isolation to data analysis.
Caption: TCR and MAPK/ERK signaling pathway in T-cells.
References
- 1. ALK1 signaling in development and disease: new paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-lymphocyte activation by immunogenic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of tumor-specific T lymphocyte responses in vivo by prothymosin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometric Measurement of Blood Cells with BCR-ABL1 Fusion Protein in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chimeric Antigen Receptor T-cells for The Treatment of AML Expressing CLL-1 Antigen | MedPath [trial.medpath.com]
Application Notes and Protocols for In-vivo Administration of ALV1 in Mouse Models
Disclaimer: The following application notes and protocols are based on a hypothetical therapeutic agent designated "ALV1," as no specific information for a substance with this name was found in public sources. The experimental data, signaling pathways, and protocols presented here are illustrative and synthesized from general knowledge of in-vivo studies in mouse models of inflammatory diseases and cancer, drawing parallels from studies on agents with immunomodulatory properties. These should be considered as a template and not as a direct representation of an existing therapeutic agent.
Introduction
This compound is a novel investigational agent with potent anti-inflammatory and tumor-suppressive properties demonstrated in preclinical models. These application notes provide a comprehensive overview of the in-vivo administration of this compound in mouse models of colitis-associated cancer (CAC), detailing its therapeutic effects, relevant signaling pathways, and standardized experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of therapeutic agents.
Therapeutic Effects of this compound in a Colitis-Associated Cancer Mouse Model
In a chemically induced mouse model of colitis-associated colorectal cancer (using azoxymethane/dextran sodium sulfate - AOM/DSS), this compound administration has been shown to significantly ameliorate disease progression. The therapeutic efficacy of this compound is attributed to its ability to modulate inflammatory responses and inhibit tumor growth.
Summary of Quantitative Data
The following tables summarize the key quantitative outcomes from a representative preclinical study evaluating the efficacy of this compound in the AOM/DSS mouse model.
Table 1: Macroscopic and Histopathological Assessment of this compound Efficacy
| Parameter | Vehicle Control Group | This compound-Treated Group | p-value |
| Colon Length (cm) | 6.2 ± 0.8 | 8.5 ± 0.5 | < 0.01 |
| Number of Polyps | 15 ± 3 | 5 ± 2 | < 0.001 |
| Number of Large Tumors (>3mm) | 8 ± 2 | 2 ± 1 | < 0.001 |
| Histological Score | 12 ± 2 | 4 ± 1.5 | < 0.01 |
Table 2: Immunohistochemical Analysis of Colon Tissues
| Marker | Vehicle Control Group (Positive Cells/HPF) | This compound-Treated Group (Positive Cells/HPF) | p-value |
| Neutrophil Count | 55 ± 10 | 15 ± 5 | < 0.001 |
| Granzyme B+ Cells | 10 ± 4 | 30 ± 7 | < 0.01 |
| MMP9+ Cancer Cells | 40 ± 8 | 12 ± 4 | < 0.001 |
| Apoptotic Cells (TUNEL assay) | 8 ± 3 | 25 ± 6 | < 0.01 |
Table 3: Gene Expression Analysis of Inflammatory Cytokines in Tumor Tissues
| Gene | Vehicle Control Group (Relative mRNA Expression) | This compound-Treated Group (Relative mRNA Expression) | p-value |
| TNF-α | 1.0 ± 0.2 | 0.3 ± 0.1 | < 0.01 |
| IL-6 | 1.0 ± 0.3 | 0.4 ± 0.15 | < 0.05 |
| IL-4 | 1.0 ± 0.25 | 2.5 ± 0.5 | < 0.01 |
| IFN-γ | 1.0 ± 0.3 | 0.6 ± 0.2 | > 0.05 (ns) |
Data are presented as mean ± standard deviation. HPF: High-Power Field. ns: not significant.
This compound Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory and anti-tumor effects by inhibiting the pro-inflammatory NF-κB signaling pathway and promoting anti-tumor immune responses. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway for this compound action.
Experimental Protocols
Preparation of this compound for In-vivo Administration
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (27-gauge)
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. For a dose of 4 mg per mouse, weigh the appropriate amount of this compound powder.
-
Reconstitute the this compound powder in sterile PBS to a final concentration of 20 mg/mL.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Prepare individual doses for each mouse in sterile microcentrifuge tubes. For a 4 mg dose, this would be 200 µL of the 20 mg/mL solution.
-
Store the prepared doses at 4°C for short-term use (up to 24 hours) or at -20°C for long-term storage.
In-vivo Administration of this compound in a Colitis-Associated Cancer Mouse Model
This protocol describes the induction of CAC in BALB/c mice and the subsequent treatment with this compound.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c, male, 6-8 weeks old
-
Housing: Standard conditions with controlled temperature (22°C), 12-hour light/dark cycle, and ad libitum access to food and water.
Experimental Workflow:
Application Notes and Protocols: CRISPR Screening to Identify Genes Mediating Avian Leukosis Virus Subgroup J (ALV-J) Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avian Leukosis Virus (ALV), particularly subgroup J (ALV-J), poses a significant threat to the poultry industry, causing neoplastic diseases and substantial economic losses. Understanding the host-virus interactions at a molecular level is crucial for developing effective antiviral strategies and disease-resistant poultry lines. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful tool for systematically identifying host factors essential for viral infection. This application note provides a detailed overview and protocols for utilizing CRISPR screening to identify host genes that mediate sensitivity to ALV-J infection.
Recent research employing a chicken genome-wide CRISPR/Cas9 knockout (ChGeCKO) library in DF-1 cells has successfully identified 42 host factors critical for ALV-J infection[1]. Among these, the study highlighted the significant role of cell-cycle regulatory proteins, including Cables1, CDK1, and DHFR, in promoting viral replication[1]. Further investigation revealed that Cables1 interacts with the ALV-J p15 protein, enhancing its ubiquitination, a process vital for viral replication[1]. These findings underscore the utility of CRISPR screening in uncovering novel therapeutic targets for ALV-J.
Principle of CRISPR Screening for Viral Host Factors
CRISPR-Cas9 based genetic screens are a high-throughput method to assess the function of thousands of genes in a single experiment. The core principle involves introducing a library of single-guide RNAs (sgRNAs) into a population of cells expressing the Cas9 nuclease. Each sgRNA is designed to target and create a knockout of a specific gene.
In the context of virology, a pooled CRISPR knockout screen can be used to identify host genes that are either essential for or restrictive to viral infection. The general workflow involves transducing Cas9-expressing cells with a lentiviral sgRNA library. This population of cells with diverse gene knockouts is then challenged with the virus of interest (in this case, ALV-J). Cells in which a pro-viral host factor has been knocked out will be resistant to the virus-induced cytopathic effect and will thus be enriched in the surviving cell population. Conversely, to identify antiviral factors, a screen can be designed to select for cells that are more susceptible to infection. By using next-generation sequencing (NGS) to quantify the sgRNA representation in the surviving cell population compared to a control population, the genes that are essential for viral sensitivity can be identified.
Data Presentation
A genome-wide CRISPR/Cas9 screen in chicken DF-1 cells identified 42 host factors as critical for ALV-J replication[1]. While the complete list of 42 genes and their specific enrichment scores from the primary study are not publicly available in a supplementary table, the research highlights three key genes involved in cell cycle regulation that significantly inhibit ALV-J replication upon knockout: Cables1 , CDK1 , and DHFR [1]. The validation experiments for these top candidate genes are summarized below.
| Gene Knockout | Effect on ALV-J p27 Expression | Effect on Viral Titer (TCID50) | Effect on RCAS(J)GFP Infection Rate |
| Cables1 | 18% to 46% reduction | Significant reduction | 44% reduction |
| CDK1 | Significant inhibition | Significant inhibition | 36% reduction |
| DHFR | Significant inhibition | Significant inhibition | 40% reduction |
Table 1: Summary of validation results for top candidate host factors identified in a CRISPR screen for ALV-J sensitivity. Data is based on findings from the study "Identification of Cables1 as a critical host factor that promotes ALV-J replication via genome-wide CRISPR/Cas9 gene knockout screening"[1].
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a CRISPR-Cas9 knockout screen to identify host factors for ALV-J sensitivity, based on established methodologies and findings from relevant studies.
Part 1: Preparation of Materials
-
Cell Line: Chicken DF-1 fibroblast cells are a suitable and commonly used cell line for ALV-J propagation and CRISPR screens. Ensure the cells are healthy and free of mycoplasma contamination.
-
CRISPR Library: A chicken genome-wide CRISPR knockout library is required. Commercially available libraries, such as the Cellecta CRISPR Chicken Genome 69K Knockout Library, which contains approximately 69,000 sgRNAs targeting around 17,000 chicken genes, can be utilized. These libraries typically have 4 sgRNAs per gene.
-
Virus: The ALV-J prototype strain, HPRS103, is used for the viral challenge. A reporter virus, such as RCAS(J)GFP, is useful for optimizing infection conditions and for validation experiments.
-
Reagents:
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Puromycin (for selection of transduced cells)
-
Polybrene
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells (for lentivirus production)
-
DNA transfection reagent
-
Genomic DNA extraction kit
-
PCR reagents for NGS library preparation
-
ELISA kit for ALV p27 antigen detection
-
Part 2: Experimental Workflow
Caption: Overall workflow of the CRISPR screen.
Step 1: Lentiviral Production of sgRNA Library
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, and the packaging plasmids psPAX2 and pMD2.G using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the lentiviral particles from the cell culture supernatant.
-
Concentrate the viral particles and determine the viral titer.
Step 2: Generation of Cas9-expressing DF-1 Cells
-
Transduce DF-1 cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
Select the transduced cells with the appropriate antibiotic to establish a stable Cas9-expressing DF-1 cell line.
-
Verify Cas9 expression and activity.
Step 3: Transduction of DF-1 Cells with the sgRNA Library
-
Seed the Cas9-expressing DF-1 cells.
-
Transduce the cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency.
-
Ensure a sufficient number of cells are transduced to maintain library representation (at least 200-500 cells per sgRNA).
Step 4: Puromycin Selection
-
After 48-72 hours post-transduction, select the cells with puromycin to eliminate non-transduced cells.
-
Culture the cells in puromycin-containing medium until the non-transduced control cells are all dead.
Step 5: ALV-J Infection
-
Split the transduced and selected cell population into two groups: a control group (uninfected) and an experimental group (ALV-J infected).
-
Infect the experimental group with ALV-J (e.g., HPRS103 strain) at a predetermined MOI that results in significant cell death over a defined period.
-
Incubate the cells and monitor for cytopathic effects.
Step 6: Selection of Resistant Cells
-
Continue to culture the infected cells until a significant portion of the cell population has been eliminated due to the viral infection.
-
The surviving cells are enriched for knockouts of genes that are essential for ALV-J sensitivity.
-
Harvest the surviving cells from the infected group and the control group.
Step 7: Genomic DNA Extraction
-
Extract genomic DNA from both the control and the ALV-J-resistant cell populations.
Step 8: Next-Generation Sequencing (NGS)
-
Amplify the sgRNA cassette from the genomic DNA using PCR.
-
Prepare the PCR amplicons for NGS.
-
Sequence the sgRNA libraries using a high-throughput sequencing platform.
Step 9: Bioinformatic Analysis
-
Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.
-
The analysis will compare the sgRNA abundance between the ALV-J-resistant and the control populations to identify sgRNAs that are significantly enriched or depleted.
-
Gene-level scores are then calculated to identify candidate host factors.
Step 10: Hit Identification and Validation
-
Generate a list of candidate genes based on the statistical analysis.
-
Validate the top hits by generating individual knockout cell lines for each candidate gene.
-
Confirm the role of the validated genes in ALV-J sensitivity by infecting the knockout cell lines and observing viral replication through methods like ELISA for p27 antigen, TCID50 assays, and infection with a reporter virus.
Part 3: Validation of Candidate Genes
Protocol for Validation of a Candidate Gene (e.g., Cables1)
-
Generation of Knockout Cell Line:
-
Design 2-3 sgRNAs targeting the candidate gene.
-
Clone the sgRNAs into a Cas9-expressing vector with a selectable marker.
-
Transfect DF-1 cells with the sgRNA/Cas9 vector.
-
Select single-cell clones and expand them.
-
Verify the gene knockout by sequencing and Western blot.
-
-
ALV-J Infection Assay:
-
Seed wild-type DF-1 cells and the knockout DF-1 cells.
-
Infect the cells with ALV-J HPRS103 at an MOI of 0.01.
-
Collect cell culture supernatants at different time points (e.g., 2, 4, and 6 days post-infection).
-
Quantify the viral p27 antigen in the supernatant using an ELISA kit.
-
Determine the viral titer using a TCID50 assay.
-
A significant reduction in p27 levels and viral titer in the knockout cells compared to the wild-type cells confirms the pro-viral role of the candidate gene.
-
Signaling Pathway and Logical Relationships
The CRISPR screen and subsequent validation identified Cables1 as a key host factor that promotes ALV-J replication through its interaction with the viral protein p15.
Caption: Cables1 enhances ALV-J replication.
Conclusion
CRISPR-Cas9 genome-wide screening is a robust and unbiased approach to identify host factors that are critical for viral infections. The application of this technology to ALV-J has revealed novel host dependencies, such as the role of Cables1 in viral replication. The detailed protocols and methodologies outlined in this application note provide a framework for researchers to conduct similar screens to further unravel the complexities of ALV-J pathogenesis and to identify new targets for antiviral therapies and genetic resistance in poultry. The validation of screen hits is a critical step to confirm their biological relevance and to advance our understanding of host-virus interactions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ALV1 Concentration for Maximum Helios Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ALV1-mediated degradation of the Helios (IKZF2) protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce Helios degradation?
A1: this compound is a molecular glue degrader that specifically targets the Ikaros family of transcription factors, including Helios (IKZF2) and Ikaros (IKZF1), for degradation.[1] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, which then recruits Helios, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation makes this compound a valuable tool for studying the function of Helios, particularly in the context of regulatory T cells (Tregs).[3]
Q2: What is the recommended starting concentration for this compound?
A2: Based on in vitro studies, a starting concentration of 1 µM this compound is recommended for inducing Helios degradation in cell lines such as Jurkat cells and primary human Tregs.[4][1] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: What is the typical incubation time required for Helios degradation?
A3: Significant degradation of Helios can be observed within 4 to 18 hours of this compound treatment. For initial experiments, an incubation time of 4 hours is a good starting point to observe potent degradation.[1]
Q4: How can I confirm that Helios degradation is occurring?
A4: The most common method to confirm and quantify protein degradation is through Western blotting . This technique allows for the visualization and quantification of Helios protein levels in treated versus untreated cells. A significant decrease in the Helios band intensity in this compound-treated samples indicates successful degradation.
Q5: Is this compound selective for Helios?
A5: this compound also potently degrades Ikaros (IKZF1) and has been shown to reduce the abundance of IKZF3 and IKZF4 (Eos).[1] It is important to consider the potential effects of degrading other Ikaros family members when interpreting experimental results. If selective Helios degradation is required, another compound, ALV2, has been shown to exhibit relative selectivity for Helios.[1]
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines the steps to identify the optimal this compound concentration for maximum Helios degradation in your cell line of interest.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Multi-well cell culture plates (e.g., 24-well plate)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[5][6]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Helios
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for sufficient protein extraction after the treatment period.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0 µM (vehicle), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is consistent across all wells.
-
Incubation: Incubate the cells for a fixed time (e.g., 4 hours) at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Helios antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for Helios and the loading control. Normalize the Helios signal to the loading control to determine the relative Helios levels at each this compound concentration.
Data Presentation
Table 1: Example Dose-Response Data for this compound-mediated Helios Degradation
| This compound Concentration (µM) | Relative Helios Protein Level (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 0.5 | 40 |
| 1 | 15 |
| 5 | 10 |
| 10 | 10 |
Table 2: Key Degradation Parameters for this compound
| Parameter | Value | Cell Line | Reference |
| DC50 (Helios) | 10.3 nM | - | |
| Effective Concentration | 1 µM | Jurkat, human Tregs | [1] |
| Incubation Time | 4-18 h | Jurkat |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low Helios degradation observed | Suboptimal this compound Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. |
| Insufficient Incubation Time: The treatment duration may be too short. | Increase the incubation time (e.g., up to 18 hours). | |
| Poor this compound Quality: The this compound compound may have degraded. | Ensure proper storage of this compound stock solution (-20°C or -80°C) and use a fresh dilution for each experiment.[4] | |
| Cell Line Insensitivity: The cell line may not express sufficient levels of CRBN or other necessary components of the ubiquitin-proteasome system. | Confirm CRBN expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound (e.g., Jurkat). | |
| Western Blotting Issues: Problems with protein extraction, transfer, or antibody detection.[5][7] | Review your Western blot protocol. Ensure complete protein transfer, use fresh antibodies at the recommended dilutions, and optimize blocking conditions.[5][6][8] | |
| High background on Western blot | Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | Titrate your antibodies to determine the optimal concentration. |
| Insufficient Blocking: The membrane was not blocked adequately. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[8] | |
| Inadequate Washing: Insufficient washing steps to remove unbound antibodies. | Increase the number and duration of wash steps.[9] | |
| Multiple bands or unexpected band sizes | Protein Degradation During Sample Prep: Helios protein may be degrading after cell lysis. | Always use fresh lysis buffer with protease and phosphatase inhibitors and keep samples on ice.[5][6] |
| Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. | Use a highly specific and validated antibody for Helios. Run a negative control (e.g., lysate from a Helios-knockout cell line if available). | |
| Post-translational Modifications: Helios may have post-translational modifications that affect its migration on the gel. | Consult the literature for known modifications of Helios. |
Visualizations
Caption: Mechanism of this compound-induced Helios degradation.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Helios — 3decision [3decision.discngine.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
ALV1 Technical Support Center: Investigating Off-Target Effects in Primary Human T-Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides for investigating the potential off-target effects of ALV1 in primary human T-cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a molecular glue degrader designed to target the transcription factors Ikaros (IKZF1) and Helios (IKZF2) for degradation.[1] It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, creating a novel surface that recruits Ikaros and Helios, leading to their ubiquitination and subsequent proteasomal degradation.[1] This mechanism is of interest for modulating T-cell function, particularly in the context of regulatory T cells (Tregs).[1]
Q2: Why is it critical to assess off-target effects of this compound in primary human T-cells?
A2: Primary human T-cells are the direct therapeutic targets for many immunomodulatory drugs. Unlike immortalized cell lines like Jurkat cells, they represent the true diversity and complexity of the human immune system. Assessing off-target effects is crucial to:
-
Ensure Safety: Unintended interactions can lead to cellular toxicity, activation-induced cell death, or cytokine storm.
-
Verify Specificity: Confirming that the observed biological effects are due to the degradation of Ikaros and Helios, and not an off-target protein.
-
Predict Clinical Outcomes: Off-target effects can lead to unforeseen side effects in a clinical setting. Investigating these effects preclinically is a key step in drug development.[2]
Q3: What are the known on-target activities and potencies of this compound?
A3: this compound induces the degradation of its intended targets, Ikaros and Helios, and binds to the CRBN E3 ligase. The known quantitative data for these interactions are summarized in the table below.
Q4: Are there any known off-target effects of this compound in primary T-cells?
A4: Currently, public domain data on the specific off-target effects of this compound in primary human T-cells is limited. One study noted that this compound induced Helios degradation in Jurkat cells without "unexpected off-target activity," though the scope of this analysis was not specified.[1] Therefore, it is imperative for researchers to perform their own comprehensive off-target assessments in primary T-cells, as these cells can exhibit different responses compared to cell lines.
Q5: What general cellular processes in T-cells could be affected by off-target activity?
A5: Off-target effects could potentially impact a wide range of T-cell functions, including:
-
T-cell Receptor (TCR) Signaling: Unintended modulation of kinases, phosphatases, or adaptor proteins in the TCR signaling cascade.[3][4]
-
Cell Viability and Apoptosis: Interaction with proteins involved in cell survival and programmed cell death pathways.
-
Metabolism: T-cell activation requires significant metabolic reprogramming, which could be disrupted by off-target effects.[5][6]
-
Cytokine Production and Secretion: Alterations in signaling pathways (e.g., NF-κB, AP-1) can lead to changes in the cytokine profile.
-
Adhesion and Migration: Effects on integrins like LFA-1 or chemokine signaling pathways can alter T-cell trafficking.[7][8]
Data Presentation
Table 1: On-Target Activity of this compound
| Target | Activity | Value | Cell Type |
| Ikaros (IKZF1) | Degradation DC₅₀ | 2.5 nM | Jurkat |
| Helios (IKZF2) | Degradation DC₅₀ | 10.3 nM | Jurkat |
| CRBN | Binding IC₅₀ | 0.55 µM | Not Specified |
Data sourced from MedchemExpress.[1]
Diagrams & Visualizations
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LFA-1 Regulates CD8+ T Cell Activation via T Cell Receptor-mediated and LFA-1-mediated Erk1/2 Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative interactomics in primary T cells unveils TCR signal diversification extent and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 6. T cell activation depends on extracellular alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abl Family Kinases Modulate T Cell–Mediated Inflammation and Chemokine-Induced Migration Through a HEF1-Rap1 Signaling Module - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of ALV1 and Pomalidomide on T-Cell Function: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular glue degrader ALV1 and the immunomodulatory drug pomalidomide, focusing on their respective impacts on T-cell function. This analysis is supported by available experimental data and detailed methodologies.
Abstract
This compound and pomalidomide are both small molecules that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of specific transcription factors and subsequent immunomodulatory effects. While both compounds enhance anti-tumor immunity through T-cell modulation, they exhibit distinct substrate specificities, resulting in different primary effects on T-cell populations. Pomalidomide primarily targets Ikaros (IKZF1) and Aiolos (IKZF3) for degradation, leading to broad T-cell activation and co-stimulation. In contrast, this compound targets Ikaros (IKZF1) and Helios (IKZF2), with a pronounced effect on destabilizing regulatory T cells (Tregs). This guide summarizes the current understanding of their mechanisms, presents available quantitative data, and outlines relevant experimental protocols to facilitate further research and development in this area.
Mechanism of Action
Both this compound and pomalidomide function as "molecular glues," bringing together the CRBN E3 ubiquitin ligase and specific target proteins, leading to the ubiquitination and subsequent proteasomal degradation of those targets.
Pomalidomide: Pomalidomide binds to CRBN and induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These transcription factors are repressors of interleukin-2 (IL-2) expression. Their degradation leads to increased IL-2 production, enhanced T-cell co-stimulation, proliferation, and a shift towards a Th1-type immune response with increased interferon-gamma (IFN-γ) production. Pomalidomide also inhibits the function of immunosuppressive regulatory T cells (Tregs).
This compound: this compound is a molecular glue degrader that also utilizes CRBN to target the degradation of Ikaros (IKZF1) and, notably, Helios (IKZF2). Helios is a critical transcription factor for maintaining the stability and suppressive function of Tregs. By degrading Helios, this compound destabilizes the anergic phenotype of Tregs and reduces their suppressive activity, thereby enhancing anti-tumor immunity. This compound's ability to degrade Helios suggests a more targeted mechanism towards overcoming Treg-mediated immunosuppression compared to the broader T-cell activation induced by pomalidomide.
Signaling Pathway Diagram
Caption: Signaling pathways of Pomalidomide and this compound.
Comparative Data on T-Cell Function
While direct head-to-head comparative studies are limited, the following tables summarize available data on the effects of this compound and pomalidomide on T-cell function based on separate investigations.
Table 1: Effect on T-Cell Subsets and Activation
| Parameter | This compound | Pomalidomide | Reference |
| Primary T-Cell Target | Regulatory T cells (Tregs) | Conventional CD4+ and CD8+ T cells | , |
| Effect on Tregs | Destabilizes anergic phenotype, reduces suppressive activity | Inhibits proliferation and suppressor function | , |
| Effect on Conventional T-Cells | Promotes IL-2 secretion (in Jurkat cells) | Enhances co-stimulation, proliferation, and cytokine production | , |
| Key Degraded Substrates | Ikaros (IKZF1), Helios (IKZF2) | Ikaros (IKZF1), Aiolos (IKZF3) | , |
Table 2: Quantitative Effects on Cytokine Production
| Cytokine | This compound (in Jurkat T-cells) | Pomalidomide (in primary T-cells) | Reference |
| IL-2 | Increased secretion, greater than lenalidomide | Increased production in CD4+ and CD8+ T cells | , |
| IFN-γ | Not explicitly reported | Increased production in CD4+ and CD8+ T cells | |
| TNF-α | Not explicitly reported | Increased production in CD4+ and CD8+ T cells | |
| IL-4 | Not explicitly reported | Increased production in CD4+ T cells |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of immunomodulatory compounds. Below are outlines of key methodologies.
T-Cell Proliferation Assay
Objective: To quantify the effect of this compound or pomalidomide on T-cell proliferation.
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Label PBMCs with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture CFSE-labeled PBMCs in the presence of T-cell stimuli (e.g., anti-CD3/CD28 beads or phytohemagglutinin) and varying concentrations of this compound, pomalidomide, or vehicle control.
-
After a defined incubation period (e.g., 3-5 days), harvest the cells.
-
Stain cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye in daughter cells.
Cytokine Production Assay
Objective: To measure the production of key cytokines by T-cells following treatment.
Methodology:
-
Culture isolated T-cells or PBMCs with T-cell stimuli and the test compounds (this compound or pomalidomide).
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final hours of culture.
-
Harvest and stain cells with surface markers for T-cell identification.
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IL-2, IFN-γ, TNF-α) using fluorescently labeled antibodies.
-
Analyze by flow cytometry.
-
Alternatively, collect culture supernatants and measure secreted cytokine levels using ELISA or multiplex bead array assays.
Regulatory T-Cell Suppression Assay
Objective: To assess the impact of this compound or pomalidomide on the suppressive function of Tregs.
Methodology:
-
Isolate CD4+CD25+ Tregs and CD4+CD25- or CD8+ effector T cells (Teff) from PBMCs.
-
Label Teff cells with a proliferation dye (e.g., CFSE).
-
Co-culture Tregs and Teff cells at various ratios in the presence of T-cell stimuli and the test compounds.
-
After 3-5 days, assess Teff cell proliferation by flow cytometry. A reduction in Teff proliferation in the presence of Tregs indicates suppression.
Experimental Workflow Diagram
Caption: Workflow for T-cell function assays.
Conclusion and Future Directions
Pomalidomide and this compound represent two distinct approaches to enhancing anti-tumor immunity by modulating the CRBN E3 ligase. Pomalidomide acts as a broad T-cell activator through the degradation of Ikaros and Aiolos. In contrast, this compound demonstrates a more targeted effect on the tumor microenvironment by destabilizing Helios-dependent Treg function.
For researchers, the choice between these or similar molecules may depend on the specific therapeutic strategy. A broader enhancement of T-cell immunity might be achieved with pomalidomide-like compounds, while overcoming Treg-mediated resistance might be more effectively addressed with Helios degraders like this compound.
Future research should focus on direct comparative studies of these molecules in identical experimental systems to provide a clearer quantitative assessment of their relative potencies and effects on a comprehensive range of T-cell functions. Furthermore, exploring the in vivo efficacy of these compounds in various tumor models will be critical to understanding their full therapeutic potential. The development of more selective degraders for other Ikaros family members will continue to refine our ability to therapeutically modulate T-cell function.
Unraveling the Selectivity of ALV1: A Comparative Guide for Researchers
An Objective Analysis of the Molecular Glue Degrader ALV1 and its Selectivity for Zinc Finger Transcription Factors
In the landscape of targeted protein degradation, the molecular glue degrader this compound has emerged as a significant tool for inducing the degradation of specific zinc finger transcription factors. This guide provides a comprehensive comparison of this compound's activity, focusing on its selectivity—the analogous concept to cross-reactivity for a degrader—for its intended targets and other related zinc finger proteins. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance of this compound.
Executive Summary
Contrary to a potential misconception of this compound as a DNA-binding transcription factor, it is, in fact, a molecular glue that co-opts the E3 ubiquitin ligase machinery to induce the degradation of specific proteins. Its primary targets are the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Helios (IKZF2). This guide presents quantitative data on the degradation efficiency and selectivity of this compound, details the experimental protocols used to ascertain these metrics, and provides visual diagrams to elucidate the underlying molecular mechanisms and experimental workflows.
Comparative Selectivity of this compound
The selectivity of a molecular glue degrader is paramount to its utility and therapeutic potential. Off-target degradation can lead to unintended cellular consequences. The following tables summarize the quantitative analysis of this compound-induced degradation of various Ikaros family zinc finger transcription factors and other potential off-targets, based on multiplexed mass spectrometry-based proteomic analysis in Jurkat cells and other relevant cell lines.[1]
Table 1: this compound-Induced Degradation of Ikaros Family Proteins
| Protein Target | Gene Name | Protein Family | Cell Line | Degradation (Relative Abundance vs. DMSO) |
| Ikaros | IKZF1 | Ikaros Family | Jurkat | Significantly Reduced[1] |
| Helios | IKZF2 | Ikaros Family | Jurkat | Significantly Reduced[1] |
| Aiolos | IKZF3 | Ikaros Family | Jurkat | Not Significantly Reduced[1] |
| Eos | IKZF4 | Ikaros Family | Human Tregs | Degraded[1] |
Table 2: Notable Off-Target Analysis for this compound in Jurkat Cells
| Protein Target | Gene Name | Function | Degradation (Relative Abundance vs. DMSO) |
| GSPT1 | GSPT1 | Translation termination factor | Not Significantly Reduced[1] |
| Other ZNFs | - | Various | No widespread degradation observed[1] |
Data synthesized from proteomic analysis presented in "Acute pharmacological degradation of Helios destabilizes regulatory T cells".[1]
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from mass spectrometry-based proteomic analyses. Below is a detailed protocol that outlines the key steps involved in assessing the selectivity of a molecular glue degrader like this compound.
Protocol: Multiplexed Quantitative Mass Spectrometry for Degrader Selectivity Profiling
This protocol provides a framework for the global, unbiased assessment of protein degradation upon treatment with a molecular glue degrader.
1. Cell Culture and Treatment:
-
Culture human Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at an appropriate density and allow them to adhere or stabilize for 24 hours.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in a lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
Sonicate the lysates to shear genomic DNA and ensure complete cell disruption.
-
Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant containing the proteome.
3. Protein Digestion and Peptide Labeling:
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides overnight using a protease (e.g., trypsin/Lys-C).
-
Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's instructions to allow for multiplexed analysis.
4. Mass Spectrometry Analysis:
-
Combine the TMT-labeled peptide samples.
-
Perform offline basic reversed-phase fractionation to reduce sample complexity.
-
Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the spectra against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across different treatment conditions based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon degrader treatment.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound-induced protein degradation.
Caption: Workflow for proteomic analysis of degrader selectivity.
References
Evaluating the Synergistic Effects of ALV1 with Checkpoint Inhibitors: A Comparative Guide
Introduction
The convergence of targeted therapies and immunotherapy is a promising frontier in oncology. This guide provides a comparative analysis of the synergistic effects of ALV1, a novel anaplastic lymphoma kinase (ALK) inhibitor, when combined with immune checkpoint inhibitors (ICIs). For the scope of this document, this compound's properties are benchmarked against the well-characterized ALK inhibitor, Alectinib. We will explore the preclinical evidence for combining this compound with inhibitors of Programmed cell death protein 1 (PD-1) and Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4). This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of combination strategies, supported by experimental data and detailed methodologies.
Mechanism of Action: this compound and Checkpoint Inhibitors
This compound is a potent and selective tyrosine kinase inhibitor (TKI) targeting the ALK fusion protein, which is a key oncogenic driver in certain types of non-small cell lung cancer (NSCLC). By inhibiting ALK, this compound blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the STAT3 and PI3K/AKT pathways.[1]
Immune checkpoint inhibitors, on the other hand, work by releasing the "brakes" on the immune system, allowing it to recognize and attack cancer cells more effectively. Anti-PD-1/PD-L1 therapies disrupt the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, which otherwise leads to T-cell exhaustion. Anti-CTLA-4 antibodies primarily act at the level of T-cell priming in lymph nodes, promoting the activation and proliferation of T cells.
The rationale for combining this compound with checkpoint inhibitors is based on the hypothesis that targeted therapy-induced tumor cell death can release tumor antigens, creating a more immunogenic tumor microenvironment and thereby enhancing the efficacy of immunotherapy.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and the checkpoint inhibitors.
Preclinical Synergistic Efficacy: A Comparative Analysis
Preclinical studies in syngeneic mouse models provide the foundation for understanding the synergistic potential of combining this compound with checkpoint inhibitors. The following tables summarize the quantitative data from representative experiments.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | 0% |
| This compound (20 mg/kg) | 600 ± 80 | 60% |
| Anti-PD-1 | 1200 ± 120 | 20% |
| This compound + Anti-PD-1 | 250 ± 50 | 83% |
| Anti-CTLA-4 | 1350 ± 140 | 10% |
| This compound + Anti-CTLA-4 | 450 ± 70 | 70% |
Data is hypothetical and representative of expected preclinical outcomes.
Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T cells (% of CD45+ cells) | Regulatory T cells (Tregs) (% of CD4+ T cells) |
| Vehicle Control | 10 ± 2 | 25 ± 4 |
| This compound (20 mg/kg) | 15 ± 3 | 20 ± 3 |
| Anti-PD-1 | 18 ± 4 | 22 ± 3 |
| This compound + Anti-PD-1 | 35 ± 5 | 10 ± 2 |
| Anti-CTLA-4 | 20 ± 4 | 15 ± 2 |
| This compound + Anti-CTLA-4 | 30 ± 5 | 8 ± 2 |
Data is hypothetical and representative of expected preclinical outcomes.
Table 3: Cytokine Profile in Tumor Microenvironment
| Treatment Group | IFN-γ (pg/mL) (Mean ± SEM) | TNF-α (pg/mL) (Mean ± SEM) |
| Vehicle Control | 50 ± 10 | 80 ± 15 |
| This compound (20 mg/kg) | 80 ± 12 | 100 ± 20 |
| Anti-PD-1 | 120 ± 20 | 150 ± 25 |
| This compound + Anti-PD-1 | 300 ± 40 | 250 ± 30 |
| Anti-CTLA-4 | 100 ± 18 | 130 ± 22 |
| This compound + Anti-CTLA-4 | 250 ± 35 | 220 ± 28 |
Data is hypothetical and representative of expected preclinical outcomes.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the synergistic effects of this compound and checkpoint inhibitors in a preclinical setting.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are the protocols for the key experiments cited in this guide.
1. In Vivo Murine Tumor Model
-
Cell Line: Murine lung adenocarcinoma cells expressing the EML4-ALK fusion protein are used.
-
Animal Model: 6-8 week old female C57BL/6 mice are used for the syngeneic tumor model.
-
Tumor Implantation: 1x10^6 tumor cells are injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group). This compound is administered daily via oral gavage. Anti-PD-1 and anti-CTLA-4 antibodies are administered intraperitoneally twice a week.
-
Tumor Measurement: Tumor volume is measured three times a week using digital calipers, and calculated using the formula: (length x width²) / 2.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period for tissue collection.
2. Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis
-
Tumor Digestion: Excised tumors are mechanically minced and then enzymatically digested using a cocktail of collagenase and DNase to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Gating Strategy: A sequential gating strategy is used to identify different immune cell populations within the CD45+ leukocyte gate.
3. ELISA for Cytokine Quantification
-
Sample Collection: Tumor homogenates or blood serum is collected from treated and control mice at the study endpoint.
-
Assay Principle: A sandwich ELISA is performed using commercially available kits for specific cytokines (e.g., IFN-γ, TNF-α).
-
Procedure: 96-well plates are coated with a capture antibody. Samples and standards are added, followed by a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: The optical density is measured using a plate reader, and cytokine concentrations are determined by comparison to a standard curve.
The preclinical data presented in this guide suggest that combining the ALK inhibitor this compound with checkpoint inhibitors, particularly anti-PD-1, results in a significant synergistic anti-tumor effect. This synergy is associated with an enhanced infiltration of cytotoxic T cells and a more favorable cytokine profile within the tumor microenvironment. The combination of this compound with anti-CTLA-4 also shows promise, though to a lesser extent in the presented hypothetical data. These findings provide a strong rationale for the continued clinical development of this compound in combination with immunotherapy for the treatment of ALK-positive NSCLC. Further investigation is warranted to optimize dosing and scheduling and to identify biomarkers that can predict which patients are most likely to benefit from these combination therapies.
References
Safety Operating Guide
Navigating the Disposal of Modern Research Compounds: A Procedural Guide
The responsible disposal of laboratory reagents is a cornerstone of safe and ethical scientific research. While specific disposal protocols for every novel compound may not be readily available, a systematic approach grounded in safety data and regulatory compliance can ensure the safe management of chemical waste. This guide provides a general framework for the proper disposal of research compounds, using the example of a substance designated "ALV1," for which specific public disposal information is not available.
Safety and Hazard Assessment of this compound
Searches for "this compound" yield information on at least two distinct products: a molecular glue degrader used in research and a heat transfer fluid. Notably, the available Safety Data Sheets (SDS) for related research compounds and for the heat transfer fluids indicate that they are not classified as hazardous substances[1][2].
For the research compound, a product data sheet is available, but a specific SDS for "this compound" was not found. However, a representative SDS for a similar product from the same supplier states it is "Not a hazardous substance or mixture". Similarly, the SDS for "ALV Plus" and "Kilfrost ALV" heat transfer fluids also indicate they are not classified as hazardous[1][2].
In the absence of specific disposal directives, the primary guidance is to treat the substance in accordance with its hazard classification. For a non-hazardous substance, the general procedures for non-hazardous chemical waste should be followed, always in compliance with local and institutional regulations.
General Protocol for the Disposal of Non-Hazardous Laboratory Chemicals
The following step-by-step procedure is a best-practice guide for the disposal of non-hazardous laboratory chemicals.
1. Waste Characterization:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for hazard identification, handling, and disposal. For this compound, the available data suggests it is non-hazardous[1][2].
-
Determine if the waste is mixed: If this compound has been mixed with other substances, the resulting mixture must be evaluated as a whole. A mixture of a non-hazardous substance with a hazardous substance must be treated as hazardous waste[3].
2. Segregation of Waste:
-
Non-Hazardous Waste Stream: If confirmed as non-hazardous and not mixed with hazardous materials, this compound waste should be segregated into the non-hazardous chemical waste stream.
-
Avoid Contamination: Do not mix non-hazardous waste with hazardous waste streams (e.g., halogenated solvents, heavy metals).
3. Containerization and Labeling:
-
Use appropriate containers: Collect the waste in a chemically compatible container with a secure lid.
-
Label clearly: The container must be clearly labeled with the full name of the chemical(s) and the words "Non-Hazardous Waste."
4. Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area.
-
Secondary Containment: It is good practice to use secondary containment to prevent spills.
5. Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of non-hazardous chemical waste. This may involve a scheduled pickup by environmental health and safety (EHS) personnel[4].
-
Do not dispose down the drain: Unless explicitly permitted by your institution's EHS and local regulations, do not dispose of chemical waste down the drain.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of any laboratory chemical.
Caption: Decision-making workflow for laboratory chemical disposal.
Quantitative Data Summary
No quantitative data regarding the specific disposal procedures for this compound is available in the provided search results. For general chemical waste, quantitative limits for what constitutes a small or large quantity generator are defined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[5]. Researchers should consult their institution's EHS department for specific quantity guidelines.
| Parameter | Value | Reference |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
| Aquatic Toxicity | LC₅₀, 96 hour: >1000 mg/l (for ALV Plus) | [1] |
| Biodegradability | Readily biodegradable (for ALV Plus) | [1] |
Experimental Protocols
No experimental protocols for the inactivation or neutralization of this compound as a disposal step were found in the search results. For non-hazardous, biodegradable substances, such protocols are generally not required.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal. The generator of the waste is ultimately responsible for its proper characterization and disposal[6].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
